molecular formula C10H13F3N6O2 B1460340 9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid CAS No. 1989659-44-0

9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid

Cat. No. B1460340
CAS RN: 1989659-44-0
M. Wt: 306.24 g/mol
InChI Key: NGQIRNIEWMNJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid” is a chemical compound with the molecular formula C10H13F3N6O2 and a molecular weight of 306.24 . It is used for research purposes .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its storage conditions, boiling point, and other specific physical and chemical properties are not provided in the search results .

Scientific Research Applications

Synthesis of Purine Derivatives

One of the primary applications of this compound is in the synthesis of purine derivatives, which are crucial for developing pharmaceuticals and studying biochemical processes. For instance, the synthesis of α-(aminomethylene)-9H-purine-6-acetic acid derivatives has been explored through catalytic hydrogenation of cyanomethylenepurine derivatives, demonstrating the compound's utility in creating structurally complex molecules for potential therapeutic uses (Hamamichi & Miyasaka, 1991).

Antibacterial and Antiviral Research

The compound has been utilized in studies focusing on antibacterial and antiviral properties. For example, novel triazole compounds containing purine moiety synthesized from this compound were screened for their antibacterial activity, highlighting its application in discovering new antimicrobial agents (Govori, 2017). Additionally, purine conjugates with N-heterocycles synthesized from this compound showed moderate activity against influenza A (H1N1) virus, suggesting its potential in antiviral research (Krasnov et al., 2021).

Nucleotide Analogue Synthesis

This compound is also instrumental in the synthesis of acyclic nucleotide analogues, which are vital for studying nucleic acid biology and developing antiviral drugs. The reaction of specific derivatives of this compound with ethylene carbonate and subsequent treatments have led to the creation of isomeric phosphonomethoxyethyl purines, although these did not exhibit antiviral or cytostatic activity in preliminary screenings (Alexander et al., 2000).

Safety and Hazards

The safety data sheet for trifluoroacetic acid indicates that it can cause severe skin burns and eye damage, and it is harmful if inhaled . It is also harmful to aquatic life with long-lasting effects . Specific safety and hazard information for “9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid” is not provided in the search results .

properties

IUPAC Name

9-[2-(methylamino)ethyl]purin-6-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6.C2HF3O2/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14;3-2(4,5)1(6)7/h4-5,10H,2-3H2,1H3,(H2,9,11,12);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQIRNIEWMNJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=NC2=C(N=CN=C21)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid
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9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid
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9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid
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9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.